4-(1H-pyrrol-2-yl)butan-2-ol
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Overview
Description
4-(1H-pyrrol-2-yl)butan-2-ol is an organic compound that features a pyrrole ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and butanol, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrole with butanone in the presence of a suitable catalyst. Another method includes the reaction of pyrrole with butanal under acidic conditions, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Yields halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
4-(1H-pyrrol-2-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-2-yl)butan-2-ol involves its interaction with various molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.
Butanol: A primary alcohol with a four-carbon chain.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Uniqueness
4-(1H-pyrrol-2-yl)butan-2-ol is unique due to its combination of a pyrrole ring and a butanol chain, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(1H-pyrrol-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)4-5-8-3-2-6-9-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
SYIQDBJTNQNZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CN1)O |
Origin of Product |
United States |
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